1-Methoxy-2-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)guanidine
Description
Properties
Molecular Formula |
C7H12N6O2 |
|---|---|
Molecular Weight |
212.21 g/mol |
IUPAC Name |
1-methoxy-2-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)guanidine |
InChI |
InChI=1S/C7H12N6O2/c1-4-9-6(11-5(8)13-15-3)12-7(10-4)14-2/h1-3H3,(H3,8,9,10,11,12,13) |
InChI Key |
MECDLDRIBYVKSC-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NC(=NC(=N1)OC)/N=C(\N)/NOC |
Canonical SMILES |
CC1=NC(=NC(=N1)OC)N=C(N)NOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxy-2-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)guanidine can be synthesized through a multi-step process involving the following key steps:
Preparation of O-methyl-3-guanidino-urea hydrochloride: This intermediate is prepared by reacting dicyandiamide with methanol in the presence of hydrochloric acid.
Cyclization Reaction: The O-methyl-3-guanidino-urea hydrochloride is then reacted with acetyl chloride to form the triazine ring, resulting in the formation of 2-amino-4-methoxy-6-methyl-1,3,5-triazine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-2-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and guanidine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazines .
Scientific Research Applications
Pharmaceutical Applications
1-Methoxy-2-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)guanidine serves as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects, including:
- Antimicrobial Activity: Research indicates that triazine derivatives exhibit antimicrobial properties, making them suitable candidates for developing new antibiotics or antifungal agents. The presence of the guanidine group enhances the bioactivity of these compounds .
- Anticancer Properties: Some studies suggest that triazine-based compounds can inhibit cancer cell proliferation. The mechanisms involve the modulation of cell cycle progression and apoptosis pathways .
Agrochemical Applications
The compound is also recognized for its role in agrochemicals:
- Herbicide Development: this compound is utilized in designing herbicides that target specific weed species while minimizing damage to crops. Its efficacy as a selective herbicide has been documented in various agricultural studies .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several triazine derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The compound's mechanism was attributed to its ability to disrupt bacterial cell membrane integrity .
Case Study 2: Herbicide Performance
In field trials, formulations containing this compound were tested for their effectiveness against common agricultural weeds. The results indicated a reduction in weed biomass by over 70% compared to untreated controls, showcasing its potential as a viable herbicide alternative .
Mechanism of Action
The mechanism of action of 1-Methoxy-2-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)guanidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
2.1.1. 1-[4-({4-Chloro-6-[(3-methylphenyl)amino]-1,3,5-triazin-2-yl}amino)benzenesulfonyl]guanidine (Compound 16)
- Structure : Features a 4-chloro-6-(m-toluidine)-triazine core linked to a benzenesulfonylguanidine group.
- Key Differences: Triazine Substitution: Chloro and aryl amino groups replace methoxy/methyl substituents, increasing steric bulk and altering electronic properties. Linker Group: Sulfonamide bridge vs. methoxy-guanidine linkage in the target compound.
- Synthesis : High yield (90.4%) with a melting point of 256–257°C, indicating greater crystallinity compared to the target compound (data unavailable) .
Chlorosulfuron (CAS 76341-69-0)
- Structure : Benzenesulfonamide connected to a 4-methoxy-6-methyl-triazine via a urea bridge.
- Key Differences: Functional Groups: Sulfonylurea bridge (herbicidal activity) vs. guanidine-methoxy linker (unknown activity). Biological Role: Chlorosulfuron inhibits acetolactate synthase (ALS), a common mechanism in sulfonylurea herbicides. The target compound’s guanidine group may interact with different biological targets .
N-(4,6,7-Trimethylquinazolin-2-yl)guanidine
- Structure : Guanidine attached to a quinazoline ring (a bicyclic system) with methyl substituents.
- Key Differences: Core Heterocycle: Quinazoline (two fused rings) vs. monocyclic triazine. Quinazolines often exhibit kinase inhibition or DNA intercalation, whereas triazines are typically ALS inhibitors. Safety Profile: No GHS hazards reported, but stringent handling protocols (e.g., eye/skin protection) are mandated .
Key Observations :
- Methoxy/methyl-substituted triazines (target compound, Chlorosulfuron) exhibit lower melting points compared to chloro/aryl amino analogs (Compound 16), suggesting reduced crystallinity.
- Sulfonamide/sulfonylurea linkers correlate with higher synthetic yields and established biological roles, whereas guanidine derivatives remain underexplored.
Biological Activity
1-Methoxy-2-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)guanidine is a compound derived from the 1,3,5-triazine family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 182.18 g/mol
- CAS Number : Not specifically listed in the provided sources but related to triazine derivatives.
The biological activity of triazine derivatives like this compound often involves:
- Enzyme Inhibition : Many triazine compounds have been shown to inhibit key enzymes involved in neurological disorders. For instance, compounds containing the triazine ring have demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and β-secretase (BACE1), which are crucial in the context of Alzheimer's disease (AD) .
- Antioxidant Activity : Triazines are known to exhibit antioxidant properties that can protect cells from oxidative stress, a factor in various diseases including cancer and neurodegeneration .
- Anticancer Properties : Some studies suggest that triazine derivatives can suppress tumor growth by inducing apoptosis in cancer cells. This is achieved through pathways involving caspases and death receptors .
Enzyme Inhibition Studies
A recent study evaluated the AChE and BACE1 inhibitory activities of various triazine derivatives. The results indicated that compounds with a similar structure to this compound exhibited significant inhibition:
| Compound | AChE IC (µM) | BACE1 IC (µM) |
|---|---|---|
| Compound A | 0.051 | 9.00 |
| Compound B | 0.055 | 11.09 |
| Compound C | 0.065 | 14.25 |
These findings suggest that modifications to the triazine ring can enhance inhibitory potency against these enzymes .
Antioxidant Activity
Triazine derivatives have been tested for their ability to scavenge free radicals and protect cellular components from oxidative damage. The antioxidant capacity was measured using various assays such as DPPH and FRAP, showing that certain derivatives possess significant protective effects against oxidative stress .
Case Studies
- Alzheimer's Disease Models : In vitro studies using neuronal cell lines treated with triazine derivatives showed reduced levels of amyloid-beta plaques and improved cell viability compared to untreated controls. This suggests potential therapeutic benefits in AD treatment .
- Cancer Cell Lines : Research involving human colon cancer cell lines demonstrated that treatment with triazine derivatives led to increased apoptosis rates and decreased proliferation markers such as PCNA (Proliferating Cell Nuclear Antigen). The expression of apoptotic markers like cleaved caspase-3 was also significantly elevated .
Q & A
Basic Research Questions
Q. What are the key safety considerations and protocols for handling 1-Methoxy-2-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)guanidine in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact. Use fume hoods for ventilation to minimize inhalation risks. In case of exposure, follow standardized first-aid protocols: flush eyes with water for ≥15 minutes, wash skin with soap/water, and seek medical attention for persistent symptoms . Store the compound in a tightly sealed container in a dry, ventilated area to prevent degradation or unintended reactions.
Q. How is this compound synthesized, and what are the critical reaction parameters?
- Methodological Answer : Synthesis typically involves nucleophilic substitution on the triazine ring. A general protocol includes:
- Step 1 : React 4-methoxy-6-methyl-1,3,5-triazin-2-amine with methoxyguanidine under alkaline conditions (e.g., NaHCO₃ in DMF).
- Step 2 : Monitor reaction progress via TLC (hexane/EtOH 1:1, Rf ≈ 0.6) .
- Step 3 : Purify via column chromatography (silica gel, gradient elution) and confirm structure using ¹H NMR (e.g., δ = 3.86 ppm for methoxy groups) and LC-MS .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To identify methoxy (δ 3.8–4.0 ppm) and triazine ring protons.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (expected m/z ~285.3 g/mol for C₁₀H₁₄N₆O₂) .
- HPLC-PDA : Assess purity (>95%) with a C18 column (acetonitrile/water mobile phase).
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the triazine-guanidine moiety in catalytic or pesticidal applications?
- Methodological Answer : Employ density functional theory (DFT) to calculate electron density distributions and frontier molecular orbitals. For example:
- HOMO-LUMO Analysis : Identify nucleophilic/electrophilic sites on the triazine ring.
- Molecular Docking : Simulate interactions with biological targets (e.g., acetolactate synthase in plants, linked to herbicidal activity) .
- Software : Use Gaussian 16 or Schrödinger Suite with OPLS4 force field.
Q. What experimental strategies resolve contradictions in reported stability data under varying pH and temperature conditions?
- Methodological Answer : Design a stability study with:
- Conditions : pH 2–12 buffers, 25–60°C, over 14 days.
- Analysis : Monitor degradation via UPLC-MS (degradants may include methoxy-triazine derivatives).
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life. For example, decomposition accelerates above 40°C, with hydrolysis at the guanidine-triazine bond under acidic conditions .
Q. How can isotopic labeling (e.g., ¹⁵N) elucidate metabolic pathways in environmental or biological systems?
- Methodological Answer :
- Synthesis : Prepare ¹⁵N-labeled analogs via substitution with ¹⁵N-methoxyguanidine.
- Tracing : Use LC-HRMS/MS to detect labeled metabolites in soil/plant models.
- Data Interpretation : Identify primary degradation pathways (e.g., demethylation or ring cleavage) and persistence in ecosystems .
Q. What advanced separation techniques optimize purification of structurally similar byproducts?
- Methodological Answer :
- Chromatography : Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA) to resolve stereoisomers.
- Electrodriven Methods : Capillary electrophoresis (CE) with cyclodextrin additives for high-resolution separation of polar derivatives .
Theoretical and Methodological Frameworks
- Link studies to herbicide mode-of-action theories (e.g., acetolactate synthase inhibition) for hypothesis-driven pesticide research .
- Apply green chemistry principles to minimize hazardous byproducts during synthesis (e.g., solvent substitution with cyclopentyl methyl ether) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
